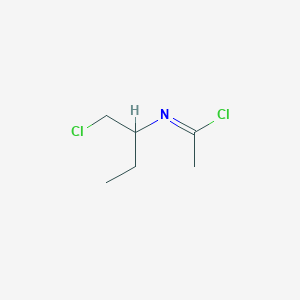
(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride: is an organic compound that belongs to the class of imidoyl chlorides These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N) with a chlorine atom attached to the nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with 1-chlorobutan-2-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The reaction can be represented as follows:
CH3CCl=NH+ClCH2CH2CH2NH2→CH3CCl=NCH2CH2CH2Cl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions.
化学反応の分析
Types of Reactions:
Substitution Reactions: (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted imidoyl chlorides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of oxidized derivatives such as imidoyl oxides.
科学的研究の応用
Chemistry: (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a building block in the synthesis of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.
作用機序
The mechanism of action of (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects.
類似化合物との比較
(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl bromide: Similar structure but with a bromine atom instead of chlorine.
(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl fluoride: Similar structure but with a fluorine atom instead of chlorine.
(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl iodide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The uniqueness of (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride lies in its specific reactivity and the types of products it can form. The presence of the chlorine atom makes it a versatile intermediate for various chemical transformations, and its reactivity can be fine-tuned by modifying the reaction conditions.
特性
CAS番号 |
59173-63-6 |
|---|---|
分子式 |
C6H11Cl2N |
分子量 |
168.06 g/mol |
IUPAC名 |
N-(1-chlorobutan-2-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C6H11Cl2N/c1-3-6(4-7)9-5(2)8/h6H,3-4H2,1-2H3 |
InChIキー |
OGIRFDHHRUMVGF-UHFFFAOYSA-N |
正規SMILES |
CCC(CCl)N=C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















